
Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C5H15NO6P2Na3 and a molecular weight of 313.07 g/mol . It is a trisodium salt of phosphonic acid, characterized by the presence of a propylimino group and two methylene diphosphonate groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
The synthesis of trisodium hydrogen ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions include:
Reactants: Propylamine, formaldehyde, phosphorous acid, sodium hydroxide
Solvent: Water
Temperature: Room temperature to moderate heating
Reaction Time: Several hours to complete the reaction
化学反应分析
Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into reduced phosphonate forms.
Substitution: The compound can participate in substitution reactions, where the propylimino or methylene groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
作用机制
The mechanism of action of trisodium hydrogen ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metal-dependent enzymes. Additionally, it can interact with proteins and other biomolecules, affecting their structure and function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include metal ion-dependent pathways and protein-ligand interactions .
相似化合物的比较
Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate can be compared with other similar compounds, such as:
Trisodium ethylenediaminetetraacetate (EDTA): Another chelating agent with a different structure and binding properties.
Trisodium nitrilotriacetate (NTA): A similar chelating agent with a different amino group and binding affinity.
Trisodium iminodiacetate (IDA): A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific propylimino and methylene diphosphonate groups, which confer distinct chemical and biological properties compared to other chelating agents .
属性
CAS 编号 |
94199-79-8 |
|---|---|
分子式 |
C5H12NNa3O6P2 |
分子量 |
313.07 g/mol |
IUPAC 名称 |
trisodium;hydroxy-[[phosphonatomethyl(propyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C5H15NO6P2.3Na/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |
InChI 键 |
ANMFEKVFUBQZDV-UHFFFAOYSA-K |
规范 SMILES |
CCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


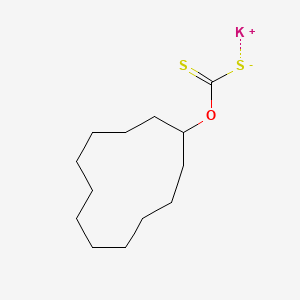
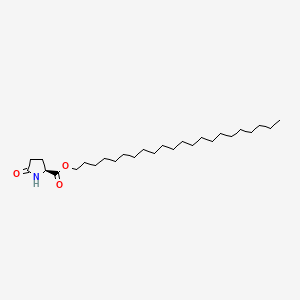
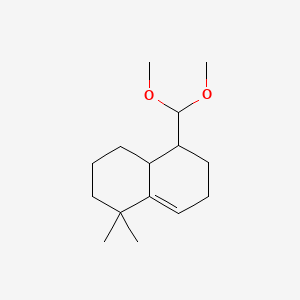


![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675725.png)

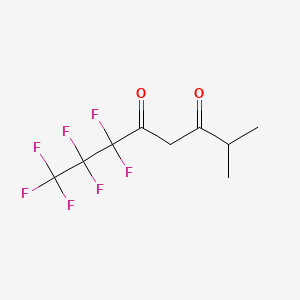
![2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate](/img/structure/B12675747.png)
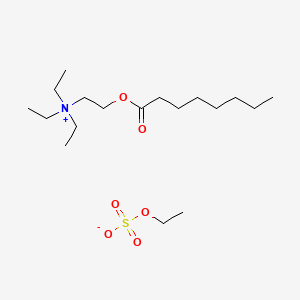
![(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675753.png)



